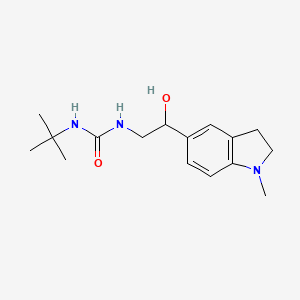![molecular formula C17H23ClN2OS B2785948 2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034591-43-8](/img/structure/B2785948.png)
2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a chloro group and a piperidine ring attached to a tetrahydrothiophene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Attachment of the Tetrahydrothiophene Moiety: The tetrahydrothiophene group is introduced to the piperidine intermediate under specific reaction conditions.
Formation of the Benzamide Core: The final step involves the coupling of the piperidine-tetrahydrothiophene intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(piperidin-4-yl)methylbenzamide: Lacks the tetrahydrothiophene moiety.
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide: Lacks the chloro group.
2-chloro-N-(piperidin-4-yl)benzamide: Lacks both the tetrahydrothiophene moiety and the methyl group.
Uniqueness
2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is unique due to the presence of both the chloro group and the tetrahydrothiophene moiety, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-16-4-2-1-3-15(16)17(21)19-11-13-5-8-20(9-6-13)14-7-10-22-12-14/h1-4,13-14H,5-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTLMFGMNPWHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
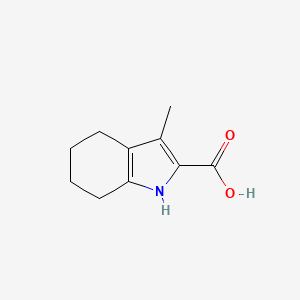
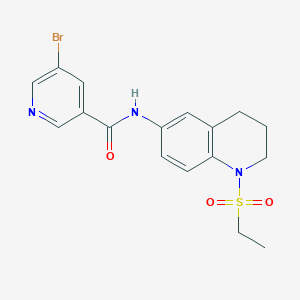
![1'-benzyl-[1,4'-bipiperidine]-3-ol](/img/structure/B2785867.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2785868.png)
![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)
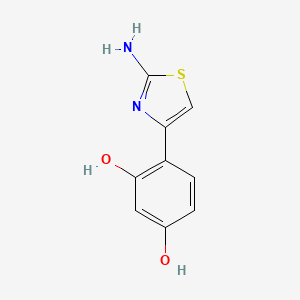
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)

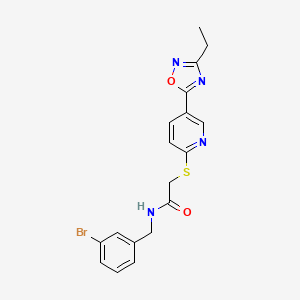
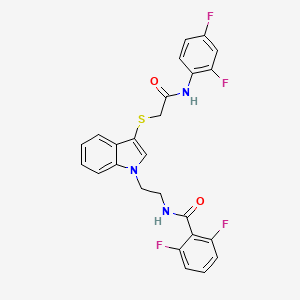
![rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride](/img/structure/B2785882.png)
![3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2785884.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2785885.png)
